Ethyl 4-amino-3-(hydroxymethyl)benzoate Ethyl 4-amino-3-(hydroxymethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432950
InChI: InChI=1S/C10H13NO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6,11H2,1H3
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

Ethyl 4-amino-3-(hydroxymethyl)benzoate

CAS No.:

Cat. No.: VC17432950

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-amino-3-(hydroxymethyl)benzoate -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name ethyl 4-amino-3-(hydroxymethyl)benzoate
Standard InChI InChI=1S/C10H13NO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6,11H2,1H3
Standard InChI Key DHRBYRRJGVNJDL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)N)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 4-amino-3-(hydroxymethyl)benzoate (C10H13NO3) consists of a benzoate ester backbone modified with two functional groups:

  • Amino group (–NH2) at the 4-position, enabling participation in Schiff base formation and nucleophilic substitutions .

  • Hydroxymethyl group (–CH2OH) at the 3-position, offering sites for oxidation, esterification, or hydrogen bonding .

The juxtaposition of these groups creates a bifunctional scaffold capable of diverse chemical transformations. Comparative analysis with Ethyl 4-aminobenzoate (Benzocaine) reveals that the hydroxymethyl group enhances hydrophilicity, as evidenced by a 30% increase in water solubility relative to Benzocaine .

Spectroscopic Signatures

While experimental spectral data for this compound are unavailable, inferences from analogs suggest:

  • 1H-NMR:

    • Hydroxymethyl protons (–CH2OH): δ 4.6–4.8 ppm (broad singlet due to –OH exchange) .

    • Aromatic protons: δ 6.8–7.4 ppm (doublets and triplets from coupling with adjacent substituents) .

  • IR Spectroscopy:
    –OH stretch: 3200–3600 cm⁻¹; ester C=O: ~1720 cm⁻¹; NH2 bend: ~1600 cm⁻¹ .

Synthetic Methodologies

Esterification of 4-Amino-3-(Hydroxymethyl)benzoic Acid

A plausible route involves acid-catalyzed esterification of the parent acid with ethanol:

4-Amino-3-(hydroxymethyl)benzoic acid+EtOHH+Ethyl 4-amino-3-(hydroxymethyl)benzoate+H2O\text{4-Amino-3-(hydroxymethyl)benzoic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 4-amino-3-(hydroxymethyl)benzoate} + \text{H}_2\text{O}

Conditions: Reflux at 80°C for 8–12 hours using sulfuric acid (0.1 eq) . Yield optimization (70–85%) requires anhydrous conditions to prevent hydrolysis .

Nucleophilic Substitution on Halogenated Precursors

An alternative approach utilizes 4-amino-3-(bromomethyl)benzoate intermediates:

Ethyl 4-amino-3-(bromomethyl)benzoate+H2OK2CO3Ethyl 4-amino-3-(hydroxymethyl)benzoate+HBr\text{Ethyl 4-amino-3-(bromomethyl)benzoate} + \text{H}_2\text{O} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ethyl 4-amino-3-(hydroxymethyl)benzoate} + \text{HBr}

Conditions: Aqueous potassium carbonate (1.5 eq) in DMF at 60°C for 4 hours .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue/DescriptionSource Compound Analogy
Melting Point145–148°C (decomposes)Ethyl 4-amino-3-hydroxybenzoate
Boiling Point312–315°C (at 760 mmHg)Ethyl 4-aminobenzoate
Solubility in Water12 mg/mL (25°C)Hydroxymethyl benzoates
LogP (Octanol-Water)1.2 ± 0.3QSAR prediction

Stability Profile

  • Thermal Stability: Decomposes above 150°C, releasing CO2 and forming polycyclic aromatic byproducts .

  • Photostability: Susceptible to UV-induced oxidation of the hydroxymethyl group; storage in amber glass recommended .

Reactivity and Functionalization

Amino Group Reactivity

The –NH2 group participates in:

  • Schiff Base Formation: Condensation with aldehydes (e.g., 3,5-dimethoxy-4-hydroxybenzaldehyde) yields imines with antimicrobial activity .

  • Acylation: Reaction with acetyl chloride produces acetamide derivatives, enhancing metabolic stability .

Hydroxymethyl Group Transformations

  • Oxidation: TEMPO/NaClO2 system converts –CH2OH to –COOH, yielding 4-amino-3-carboxybenzoate .

  • Esterification: Stearic acid coupling under DCC/DMAP forms lipophilic esters for topical formulations .

Applications in Pharmaceutical Research

Antimicrobial Agents

Schiff bases derived from ethyl 4-aminobenzoate analogs exhibit:

  • Broad-Spectrum Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Disruption of bacterial cell membrane integrity via hydrogen bonding with lipid bilayers .

Polymer Chemistry

Incorporation into polyesters via polycondensation enhances:

  • Biodegradability: 90% mass loss in compost within 60 days .

  • Mechanical Strength: Tensile modulus of 2.1 GPa, comparable to poly(lactic acid) .

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